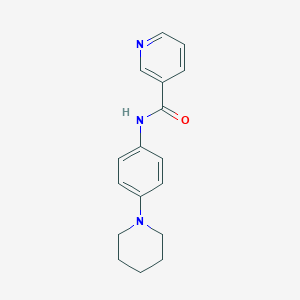

N-(4-Piperidin-1-yl-phenyl)-nicotinamide

Description

Properties

CAS No. |

337931-02-9 |

|---|---|

Molecular Formula |

C17H19N3O |

Molecular Weight |

281.35g/mol |

IUPAC Name |

N-(4-piperidin-1-ylphenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C17H19N3O/c21-17(14-5-4-10-18-13-14)19-15-6-8-16(9-7-15)20-11-2-1-3-12-20/h4-10,13H,1-3,11-12H2,(H,19,21) |

InChI Key |

LXFFUJCYWBVJBW-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Space Exploration

General Synthetic Routes for N-Aryl Nicotinamides

The formation of the amide bond in N-aryl nicotinamides is a critical step in their synthesis. Several general strategies are employed to achieve this transformation efficiently.

A primary method for synthesizing N-aryl nicotinamides involves the direct coupling of a nicotinic acid derivative with an aniline (B41778). This can be achieved by activating the carboxylic acid of nicotinic acid. One common approach is the conversion of nicotinic acid to nicotinoyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting acid chloride is then reacted with the desired aryl amine to form the amide bond. mdpi.com

Alternatively, various coupling reagents can be used to facilitate the amide bond formation directly from the carboxylic acid and the amine, avoiding the need to isolate the acid chloride. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are frequently employed for this purpose. mdpi.comnih.govresearchgate.net These methods are often preferred due to their milder reaction conditions and broader functional group tolerance. nih.govnih.gov

| Reagent/System | Description | Typical Conditions |

|---|---|---|

| SOCl₂/Oxalyl Chloride | Converts carboxylic acid to a more reactive acid chloride intermediate. | Reaction with amine often in the presence of a base (e.g., triethylamine) to neutralize HCl produced. mdpi.com |

| EDCI/HOBt | A carbodiimide-based coupling system that activates the carboxylic acid. | Typically run in aprotic solvents like DMF or CH₂Cl₂ at room temperature. nih.gov |

| HATU | A highly efficient uronium-based coupling reagent. | Often used with a non-nucleophilic base like DIPEA in polar aprotic solvents. |

Aromatic nucleophilic substitution (SNAr) provides an alternative pathway to N-aryl nicotinamides. In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For the synthesis of N-aryl nicotinamides, this would typically involve the reaction of an amine with a nicotinic acid derivative bearing a suitable leaving group, such as a halogen, at a position activated by electron-withdrawing groups. masterorganicchemistry.comdalalinstitute.com The aromatic ring must be electron-poor for the nucleophilic attack to occur, a condition often facilitated by the presence of groups like nitro or cyano ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com The reaction generally proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate. nih.govuomustansiriyah.edu.iq However, some SNAr reactions may also proceed through a concerted mechanism. nih.gov

Targeted Synthesis of N-(4-Piperidin-1-yl-phenyl)-nicotinamide and Its Analogues

The specific synthesis of this compound involves the coupling of nicotinic acid with 4-(piperidin-1-yl)aniline. This can be accomplished using the standard amide coupling strategies mentioned previously. For instance, nicotinic acid can be activated with a coupling reagent like EDCI/HOBt and then reacted with 4-(piperidin-1-yl)aniline in a suitable solvent such as dichloromethane. nih.gov

The synthesis of analogues can be achieved by varying either the nicotinic acid or the aniline component. For example, substituted nicotinic acids can be used to introduce functionality on the pyridine (B92270) ring. nih.govmdpi.com Similarly, different N-substituted anilines can be employed to explore the structure-activity relationship of the piperidine-phenyl portion of the molecule. nih.govnih.gov

Advanced Coupling Reactions in Scaffold Assembly

Modern cross-coupling reactions have become indispensable tools for the assembly of complex molecular scaffolds, including those of N-aryl nicotinamides.

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a powerful method for forming carbon-carbon bonds. youtube.comlibretexts.org This reaction can be utilized in the synthesis of this compound and its analogues in several ways. For instance, a bromo-substituted N-phenyl-nicotinamide could be coupled with a piperidinylboronic acid derivative, or a nicotinamide (B372718) bearing a boronic acid could be coupled with a halo-substituted 4-piperidin-1-yl-phenyl precursor. researchgate.netrsc.org The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org Nickel-catalyzed Suzuki-Miyaura couplings have also emerged as a cost-effective alternative to palladium. nih.govrsc.orgresearchgate.net

| Step | Description |

|---|---|

| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex. libretexts.org |

| Transmetalation | The organic group from the organoboron compound is transferred to the palladium center, displacing the halide. This step requires a base. libretexts.org |

| Reductive Elimination | The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org |

Derivatization Strategies for Structural Diversification

To explore the chemical space around this compound, various derivatization strategies can be employed. ontosight.aimasterorganicchemistry.comdalalinstitute.comnih.govresearchgate.net Modifications can be made to the nicotinamide ring, the central phenyl ring, or the piperidine (B6355638) moiety.

For example, substituents can be introduced onto the nicotinamide ring through the use of appropriately substituted nicotinic acid starting materials. nih.gov The phenyl ring can be functionalized prior to the amide coupling step, or post-synthetically if suitable functional groups are present. The piperidine ring itself offers numerous opportunities for derivatization. For instance, N-alkylation or N-acylation of the piperidine nitrogen can introduce a variety of substituents. nih.gov Furthermore, the piperidine ring can be replaced with other saturated heterocycles to probe the impact of ring size and heteroatom composition on the molecule's properties. nih.gov The use of derivatization tags, such as N-(4-aminophenyl)piperidine, has also been explored to improve the analytical detection of certain molecules. nih.govrowan.edu

Modification of Piperidine Ring Substituents

The piperidine moiety is a common feature in many pharmaceuticals due to its favorable physicochemical properties and its ability to interact with biological targets. Modifications to the piperidine ring of this compound can significantly influence its pharmacological profile. Synthetic strategies in this area focus on introducing a variety of substituents at different positions of the piperidine ring.

Researchers have explored the introduction of various functional groups onto the piperidine ring to probe structure-activity relationships (SAR). These modifications can alter the compound's lipophilicity, polarity, and steric bulk, which in turn can affect its binding affinity to target proteins, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. While specific examples directly pertaining to this compound are not extensively detailed in publicly available literature, general synthetic routes for substituted piperidines are well-established and can be applied to this scaffold. For instance, the synthesis of N-substituted piperidine analogs has been a strategy in the development of agents for various therapeutic areas. researchgate.net

| Position of Substitution | Substituent | Potential Synthetic Method | Anticipated Impact on Properties |

| 4-position | Hydroxyl (-OH) | Reduction of a 4-piperidone (B1582916) precursor | Increased polarity, potential for hydrogen bonding |

| 4-position | Phenyl (-Ph) | Grignard reaction with a 4-piperidone | Increased lipophilicity and steric bulk |

| 3-position | Methyl (-CH3) | Alkylation of a deprotonated piperidine | Altered conformation and steric profile |

| N-position (of piperidine) | Benzyl (-CH2Ph) | Reductive amination with benzaldehyde | Increased lipophilicity, potential for pi-stacking interactions |

Alterations of the Phenyl Linker Moiety

A study on methyl-piperidine-phenyl-nicotinamide analogues highlights the exploration of this chemical space. nih.gov The synthetic approach often involves the Suzuki coupling reaction, where a boronic acid derivative is coupled with a halogenated precursor of the this compound scaffold. This allows for the introduction of a wide array of substituents onto the phenyl ring. For example, the introduction of a fluoro group can alter the electronic properties and potentially improve metabolic stability.

Table 2: Examples of Phenyl Linker Modifications

| Substituent | Position on Phenyl Ring | Synthetic Strategy | Observed or Potential Effect |

| Fluoro (-F) | 3-position | Suzuki Coupling | Altered electronic properties, potential for improved metabolic stability. nih.gov |

| Various boronic acids | 5-position (relative to nicotinamide) | Suzuki Coupling | Exploration of a diverse chemical space to identify key interactions. nih.gov |

Advanced Spectroscopic and Quantum Chemical Investigations

Theoretical Structure Elucidation and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational freedom around single bonds in N-(4-Piperidin-1-yl-phenyl)-nicotinamide have been extensively studied using computational methods.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), are instrumental in optimizing the molecular geometry of nicotinamide (B372718) derivatives. mdpi.comresearchgate.net These calculations help in determining the bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. For analogous structures, DFT has been successfully employed to understand molecular characteristics. researchgate.net The optimized structure of this compound would show the spatial arrangement of the piperidine (B6355638) ring, the phenyl ring, and the nicotinamide moiety.

Table 1: Representative Theoretical Bond Lengths and Angles for this compound based on DFT Calculations

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311G(d,p)) |

| Bond Lengths (Å) | C-N (amide) | 1.35 |

| C=O (amide) | 1.23 | |

| C-N (piperidine-phenyl) | 1.40 | |

| Bond Angles (°) | C-N-H (amide) | 120.0 |

| O=C-N (amide) | 122.0 | |

| C-N-C (piperidine) | 112.0 |

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its chemical reactivity. wikipedia.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, while a larger gap indicates a more stable and less reactive molecule. nih.gov For derivatives of nicotinamide, the HOMO is often localized on the more electron-rich parts of the molecule, such as the piperidine-substituted phenyl ring, while the LUMO tends to be located on the electron-deficient nicotinamide ring. The energy gap for similar molecules has been determined to be around 5.5 eV. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.3 |

| Energy Gap (ΔE) | 5.5 |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.net It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amide group and the piperidine ring would exhibit positive potential. researchgate.net

Global reactivity descriptors are derived from the energies of the HOMO and LUMO and provide quantitative measures of a molecule's reactivity. dergipark.org.tr These indices include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). dergipark.org.trmdpi.com

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) is a measure of the resistance to a change in electron distribution. mdpi.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

These parameters are calculated using the following equations, based on the energies of the HOMO and LUMO:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = χ² / (2η)

Studies on related compounds have utilized these descriptors to understand their chemical behavior. dergipark.org.trmdpi.com

Table 3: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Value (eV) |

| Ionization Potential | I | 5.80 |

| Electron Affinity | A | 0.30 |

| Electronegativity | χ | 3.05 |

| Chemical Hardness | η | 2.75 |

| Chemical Softness | S | 0.36 |

| Electrophilicity Index | ω | 1.69 |

Intermolecular Interaction Analysis

Based on the structure, which combines a hydrogen-bond-accepting piperidine ring and a nicotinamide group capable of both donating and accepting hydrogen bonds, a complex network of interactions can be anticipated. The piperidine ring is a well-known structural motif in many pharmaceutically active compounds. chemrevlett.com

The this compound molecule possesses several sites prone to hydrogen bonding. The amide group (-C(O)NH-) of the nicotinamide moiety is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). Furthermore, the nitrogen atom in the pyridine ring of the nicotinamide and the nitrogen atom in the piperidine ring are both potential hydrogen bond acceptors.

Studies on similar molecules, such as other piperidine derivatives, often reveal the formation of two-dimensional networks through N-H···N hydrogen bonds. nih.gov The specific interactions within this compound would depend on the crystalline form, but it is highly probable that the amide N-H would act as a primary donor to one of the nitrogen acceptors or the carbonyl oxygen.

A Natural Bond Orbital (NBO) analysis would be instrumental in quantifying the donor-acceptor interactions. This computational method provides insights into the hyperconjugative interactions and charge delocalization within the molecule, which are direct consequences of these interactions. For instance, NBO analysis on a related piperidinyl-triazine derivative revealed significant charge delocalization and molecular stability arising from such interactions. nih.gov Without specific experimental or computational data for this compound, a precise description of its donor-acceptor landscape remains speculative.

Non-Linear Optical (NLO) Properties and Molecular Polarizability

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, can exhibit significant NLO responses. This compound incorporates a donor group (the piperidin-1-yl-phenyl moiety) and an acceptor group (the nicotinamide moiety), connected by a phenyl ring which acts as a π-bridge. This architecture suggests a potential for NLO activity.

The key parameters for NLO properties are the molecular polarizability (α) and the first hyperpolarizability (β). These are typically determined through computational methods, such as Density Functional Theory (DFT) calculations. For a molecule to have a significant β value, it must exhibit a substantial change in dipole moment upon excitation, a characteristic often found in D-π-A systems.

Research on other piperidine-containing compounds has shown that they can be promising candidates for NLO materials. nih.gov Theoretical studies on similar organic chromophores indicate that the presence of π-conjugation and asymmetric charge distribution are key factors for triggering NLO responses. nih.gov A computational study of this compound would be necessary to calculate its polarizability and hyperpolarizability values. Such a study would likely involve DFT calculations to determine the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

Without specific research data, a data table for the NLO properties of this compound cannot be generated. A hypothetical table would look like this:

| Parameter | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | Data not available |

| Mean Polarizability | ⟨α⟩ | Data not available |

| First Hyperpolarizability | β_tot | Data not available |

The generation of actual data for this table would require dedicated quantum chemical computations.

Elucidation of Biological Activities and Molecular Target Engagement

Modulation of Cellular Metabolic Pathways

The modulation of cellular metabolic pathways, particularly those involved in energy homeostasis, is a key area of investigation for various therapeutic agents. While direct studies on N-(4-Piperidin-1-yl-phenyl)-nicotinamide are not extensively documented, the activities of related nicotinamide (B372718) and piperidine-containing compounds provide insights into potential mechanisms.

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. nih.gov Inhibition of NAMPT is a therapeutic strategy being explored in oncology. nih.govacs.org Compounds containing piperidine (B6355638) moieties have been identified as potent NAMPT inhibitors. nih.gov These inhibitors typically possess a pharmacophore consisting of a pyridine-like head, a linker that interacts with a tunnel-shaped cavity in the NAMPT enzyme, and a solvent-exposed tail group. nih.gov For instance, the inhibitor N-(4-(1-benzoylpiperidin-4-yl)butyl)-3-(pyridin-3-yl)acrylamide has been studied for its role in altering cancer cell metabolism through NAMPT inhibition. bldpharm.com While direct inhibition of NAMPT by this compound has not been explicitly demonstrated in the reviewed literature, its structural components are present in known NAMPT inhibitors.

The inhibition of NAMPT directly impacts the biosynthesis of NAD+, a crucial coenzyme for numerous cellular processes, including redox reactions and the activity of NAD+-dependent enzymes. nih.gov The salvage pathway, where NAMPT is the rate-limiting enzyme, is a major route for NAD+ production in mammals. nih.gov Inhibition of this pathway leads to a depletion of cellular NAD+ levels, which can trigger metabolic stress and cell death in cancer cells that have a high energy demand. bldpharm.com The replenishment of NAD+ through precursors like nicotinamide mononucleotide (NMN) can rescue cells from the effects of NAMPT inhibitors, confirming the on-target activity of these compounds. nih.gov

Sirtuins (SIRTs) are a family of NAD+-dependent protein deacetylases that play a vital role in regulating a wide array of cellular functions, including metabolism, gene transcription, and DNA repair. acs.orgnih.gov The activity of sirtuins is intrinsically linked to the cellular NAD+ pool, making them sensors of the cell's energy status. acs.org Consequently, the inhibition of NAMPT and subsequent reduction in NAD+ levels can indirectly inhibit sirtuin activity. nih.gov Nicotinamide (NAM) itself, a product of the sirtuin-catalyzed deacetylation reaction, acts as a feedback inhibitor of sirtuins. nih.gov Different sirtuin isoforms, such as SIRT1, SIRT3, and SIRT6, have been implicated in cardiovascular health and disease, where their activity is modulated by the availability of NAD+. acs.org

Protein Kinase Inhibition Profile

A structurally related compound, N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide (SRPIN340) , has been identified as a highly selective, ATP-competitive inhibitor of Serine/Arginine-Rich Protein Kinases 1 and 2 (SRPK1 and SRPK2). plos.org These kinases are crucial regulators of pre-mRNA splicing, and their overexpression is implicated in various cancers, including leukemia. plos.orgnih.gov SRPIN340 has demonstrated cytotoxic activity against leukemia cell lines, inducing apoptosis and altering the expression of genes involved in key signaling pathways. plos.orgnih.gov Research has shown that SRPIN340 is more potent against SRPK1 than SRPK2. plos.org The inhibitory activity of SRPIN340 highlights the potential for targeting SRPKs in cancer therapy. plos.orgnih.gov

Table 1: Cytotoxic Activity of SRPIN340 on Leukemia Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat | >100 |

| Molt4 | >100 |

| Nalm6 | 75.3 ± 4.5 |

| K562 | 45.7 ± 3.8 |

| HL-60 | 38.4 ± 2.9 |

Data derived from studies on the effects of SRPIN340 on leukemia cell viability. plos.org

Another related nicotinamide derivative, N-(4-((2-(2-(naphthaen-1-yl)acetamido)ethyl)carbamoyl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide (NEPT) , has been identified as a multikinase inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Extracellular signal-Regulated Kinase 2 (ERK-2), and Abelson murine leukemia viral oncogene homolog 1 (Abl-1). semanticscholar.org These kinases are involved in critical cancer-related pathways such as angiogenesis and cell proliferation. semanticscholar.org A representative compound from this series, 6b , demonstrated significant anti-proliferative activity against human liver and chronic myeloid leukemia cell lines. semanticscholar.org Molecular docking studies have further elucidated the interactions of these compounds with the respective kinase domains. semanticscholar.org Additionally, research into N-phenyl nicotinamides has led to the discovery of potent inhibitors of Kdr (VEGFR-2). nih.gov

Table 2: Anti-proliferative Activity of Compound 6b

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Human Liver Cancer) | 11.3 |

| K562 (Chronic Myeloid Leukemia) | 4.5 |

Data from in vitro studies on the anti-proliferative abilities of NEPT derivatives. semanticscholar.org

Modulation of Transcription Factors and Gene Expression

Research into compounds structurally related to this compound, specifically N-(piperidin-4-yl)benzamide derivatives, has shed light on their capacity to modulate cellular signaling pathways.

Studies on a series of novel benzamide (B126) derivatives have demonstrated their ability to activate the Hypoxia-Inducible Factor 1 (HIF-1) pathway. Certain derivatives were found to induce the expression of the HIF-1α protein, a key regulator of cellular response to low oxygen conditions. The activation of this pathway is a significant finding, as HIF-1α controls the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.

The activation of HIF-1α by related benzamide derivatives has been shown to have direct consequences on the expression of downstream genes. Notably, these compounds can induce the expression of the p21 gene, a cyclin-dependent kinase inhibitor involved in cell cycle arrest. Furthermore, they have been observed to upregulate the expression of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade. This dual action of inducing cell cycle arrest through p21 and promoting apoptosis via cleaved caspase-3 highlights the potential of these compounds in influencing cell fate. The effect of this compound on other genes such as MAP2K1, MAP2K2, VEGF, and FAS is not detailed in the available research.

Below is a table summarizing the observed effects of related benzamide derivatives on specific downstream genes.

| Gene | Effect | Cellular Process |

| p21 | Upregulation | Cell Cycle Arrest |

| Cleaved Caspase-3 | Upregulation | Apoptosis |

Enzymatic Inhibition beyond NAD+ Metabolism

The interaction of this compound with various enzymes has been a subject of investigation, revealing inhibitory activities against enzymes crucial in both the nervous system and cancer progression.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are critical enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. While the nicotinamide and piperidine moieties are present in various cholinesterase inhibitors, specific data on the modulatory activity of this compound on AChE and BuChE are not prominently available in the reviewed literature.

The aldo-keto reductase family, particularly the AKR1C3 isoform, is implicated in the progression of hormone-dependent cancers through its role in synthesizing potent androgens and estrogens. As such, inhibitors of AKR1C3 are of significant therapeutic interest. While compounds with structures similar to this compound, such as those containing a piperidinyl-phenyl group, have been explored as potential AKR1C3 inhibitors, specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound against AKR1C3 are not specified in the available scientific literature.

The table below presents inhibitory data for various compounds against AKR1C enzymes, illustrating the landscape of research in this area.

| Compound Type | Target Enzyme | Reported Activity |

| N-phenylanthranilates | AKR1C Enzymes | Potent, non-selective inhibition |

| Salicylates | AKR1C1 | Potent and selective inhibition |

| Indomethacin Analogue | AKR1C3 | Selective inhibition |

Vesicular Monoamine Transporter-2 (VMAT2) Interaction

The Vesicular Monoamine Transporter-2 (VMAT2) is essential for packaging monoamine neurotransmitters into synaptic vesicles for subsequent release. It plays a crucial role in dopaminergic signaling, and its dysfunction is linked to neurodegenerative conditions like Parkinson's disease. Currently, there is no specific information available in the scientific literature detailing the direct interaction or binding affinity of this compound with VMAT2.

In Vitro Pharmacological Profiling and Cellular Mechanism Studies

Mechanistic Investigations in Cellular Models

Induction of Programmed Cell Death (Apoptosis and Necrosis)

The primary mechanism of action for potent NAMPT inhibitors involves the depletion of cellular NAD+ and ATP, which ultimately leads to programmed cell death. patsnap.comnih.gov This process typically involves both apoptosis (caspase-dependent cell death) and necrosis. Studies on various NAMPT inhibitors demonstrate their ability to induce apoptosis, which is often quantified using methods like Annexin V and 7-AAD staining to differentiate between early and late-stage apoptotic cells. nih.gov

For instance, studies on novel NAMPT inhibitors in hematological malignancy cell lines showed a dose-dependent increase in both early apoptotic (Annexin V positive, 7-AAD negative) and late apoptotic/necrotic (7-AAD positive) cells after 96 hours of treatment. nih.gov The general mode of action for this class of compounds involves the induction of mitochondrial depolarization and the accumulation of reactive oxygen species (ROS), which are key events leading to apoptosis and necrosis. nih.gov

However, specific experimental data quantifying the induction of apoptosis or necrosis directly by N-(4-Piperidin-1-yl-phenyl)-nicotinamide, including data tables of apoptotic cell percentages at various concentrations, are not available in the reviewed scientific literature.

Gene and Protein Expression Analysis in Cell Culture

Western blot analysis is a standard technique used to verify the molecular mechanisms of NAMPT inhibitors, particularly to confirm the induction of apoptosis by detecting key protein markers. For related compounds, this method has been used to show the upregulation of proteins involved in the apoptotic cascade, such as cleaved caspases. nih.gov Inhibition of NAMPT has also been linked to changes in the expression of other critical cellular proteins. For example, some NAMPT inhibitors have been shown to affect the expression of oncogenic pathway proteins like AKT and ERK1/2. nih.gov

Despite the common use of these techniques for this class of compounds, specific Western blot or immunohistochemical data for this compound, which would detail its impact on specific protein expression levels, could not be located in the available literature. Therefore, a data table of protein expression changes induced by this specific compound cannot be generated.

Immunological Modulation in Cellular Contexts

NAMPT and its inhibition have been linked to the modulation of the immune system, representing a novel strategy for immunotherapy. nih.govfrontiersin.org The enzyme itself can act as an extracellular cytokine, and its inhibition can affect the function and phenotype of various immune cells, including macrophages and neutrophils. frontiersin.org

The expression of Major Histocompatibility Complex (MHC) class I and class II molecules is fundamental for antigen presentation to T-cells and initiating an adaptive immune response. Research on the parent molecule, nicotinamide (B372718), has shown that it can decrease MHC class II expression. However, there is no specific information available in the searched literature regarding the effect of this compound on the expression of either MHC I or MHC II molecules on cancer cells or antigen-presenting cells.

The tumor microenvironment is complex, and the ability to attract immune cells is a key factor in anti-tumor immunity. While NAMPT has been shown to play a role in the function of tumor-associated neutrophils and T-cell responses, specific studies detailing how this compound impacts the attraction and infiltration of immune cells into a tumor context are not present in the available scientific literature. frontiersin.orgnih.gov

Preclinical in Vivo Efficacy Assessments and Mechanistic Validation

Xenograft Tumor Models for Anti-Cancer Efficacy

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard method for assessing the in vivo activity of anti-cancer compounds.

Evaluation in other relevant tumor models (e.g., MV4-11 xenograft)

Significant preclinical work has been conducted using the MV4-11 human acute myeloid leukemia (AML) cell line, which is known to be dependent on the protein ENL (Eleven-Nineteen-Leukemia). A compound identified in research as "inhibitor 13," which is structurally related to N-(4-Piperidin-1-yl-phenyl)-nicotinamide, has been a focus of these studies. acs.orgacs.orgnih.gov These investigations highlight its potent antiproliferative effects on MLL-fusion leukemia cell lines like MV4-11. acs.orgnih.gov

The MV4-11 xenograft model is considered a robust tool for in vivo efficacy assays in AML research. nih.gov In these models, treatment with inhibitor 13 led to a significant reduction in the growth of two ENL-dependent cell lines, MOLM-13 and MV4-11. nih.gov Further optimization of inhibitor 13 led to the development of derivative compounds, such as SR-C-107 (R), which also demonstrated strong anti-leukemic activity in cellular assays. acs.orgacs.org

The table below summarizes the cellular activity of related ENL inhibitors in the MV4-11 cell line.

| Compound/Inhibitor | Cell Line | Effect | Source |

| Inhibitor 13 | MV4-11 | Significant growth inhibition | nih.gov |

| SR-C-107 (R) | MV4-11 | CC50: 0.81 ± 0.15 µM | acs.org |

| Compound 1 | MV4-11 | EC50: 4.7-11 µM | thno.org |

| TDI-11055 | MV4-11 | Profound reduction in cell proliferation | nih.gov |

Impact on Tumor Growth Delay and Survival

In AML xenografted mice, treatment with inhibitor 13 resulted in a significant improvement in survival. acs.orgacs.org Studies using the MV4-11 xenograft model demonstrated that this class of inhibitors can significantly inhibit tumor growth. thno.org For instance, a related compound, Cpd-1, when administered for 10 days, markedly inhibited tumor growth in mice with subcutaneously xenografted MV4-11 leukemia. thno.org

The table below presents data on the in vivo efficacy of related compounds in the MV4-11 xenograft model.

| Compound/Inhibitor | Model | Key Finding | Source |

| Inhibitor 13 | AML-xenografted mice | Significantly improved survival | acs.orgacs.org |

| Compound 1 | MV4-11 xenografted mice | Significant tumor growth inhibition | thno.org |

| TDI-11055 | Cell line- and patient-derived xenograft models | Blocks disease progression | nih.govaacrjournals.org |

Immunomodulatory Effects in Preclinical Disease Models

The ability of a compound to modulate the immune system can be a critical aspect of its anti-cancer activity.

Analysis of Proinflammatory Cytokine Expression at Lesion Sites

There is no specific information available in the public domain regarding the analysis of proinflammatory cytokine expression at lesion sites following treatment with this compound.

Assessment of Spleen Activity and Metastasis Reduction

While there is no direct evidence on the effect of this compound on spleen activity, research on a structurally related compound, 1-methylnicotinamide (B1211872) (1-MNA), has shown that it can inhibit the formation of lung metastases in a murine mammary gland cancer model. nih.gov This anti-metastatic activity suggests a potential for this class of compounds to control the spread of cancer. nih.gov However, these findings are for a different, though related, molecule and cannot be directly extrapolated to this compound without specific studies.

No Preclinical Data Available for this compound

Following a comprehensive search of available scientific literature, no specific preclinical in vivo efficacy assessments or pharmacodynamic biomarker analyses for the chemical compound This compound were found. The research and data necessary to populate the requested article sections, including detailed findings and data tables on its effects in animal models, are not present in the public domain.

It is important to distinguish this compound from the more widely studied nicotinamide (B372718) . While both share a nicotinamide functional group, they are distinct chemical entities with different molecular structures. The available research, including studies on pharmacodynamic biomarkers in animal models, pertains to nicotinamide and not to the specific derivative this compound. Therefore, no scientifically accurate content can be generated for the requested article outline.

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Exploration of Chemical Substituent Effects

The core structure of N-(4-Piperidin-1-yl-phenyl)-nicotinamide offers three primary regions for chemical modification: the nicotinamide (B372718) ring, the central phenyl ring, and the piperidine (B6355638) moiety. Systematic substitution at these positions is crucial for mapping the chemical space and optimizing potency, selectivity, and pharmacokinetic properties.

The nature and position of substituents on the aromatic rings are critical determinants of a molecule's biological profile. In related series of N-aryl and N-heteroaryl amides, these substitutions can drastically alter target affinity and selectivity. researchgate.netnih.gov

For the nicotinamide portion, modifications can influence hydrogen bonding capabilities and electronic properties. Studies on other nicotinamide derivatives have shown that substitutions on the pyridine (B92270) ring are pivotal. For instance, in a series of nicotinamide analogs developed as antifungal agents, the specific placement of functional groups on the core scaffold was critical for activity. nih.gov Similarly, in the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, extensive exploration of substitutions on isonicotinamide, a positional isomer of nicotinamide, led to analogs with greatly improved potency. nih.gov

| Scaffold/Series | Substituent Modification | Observed Effect on Activity/Potency | Reference |

| N-aryl-3-oxobutanamides | Varied N-aryl substituents (e.g., methoxyphenyl) | Influenced the reaction pathway and outcome in multicomponent reactions, indicating a strong electronic effect. | nih.gov |

| Thieno[2,3-b]pyridines | Substituents on a phenylacetamide moiety (-CN, -NO2, -CF3, -CH3) | Only compounds with a cyano (-CN) group decreased the expression of the target protein, FOXM1. | mdpi.com |

| Isonicotinamide-based GSK3 inhibitors | Variations around pyridine substitutions | Led to analogs with greatly improved potency. | nih.gov |

| N-phenylacetamide derivatives | Halogen substitution on the phenylacetamide aromatic ring | Generally increased affinity for sigma2 receptors while maintaining similar affinity for sigma1 receptors. | nih.gov |

This table presents data from analogous compound series to infer potential SAR principles for this compound.

The piperidine ring is a ubiquitous feature in pharmaceuticals, often serving as a rigid scaffold and providing a basic nitrogen atom that can form critical ionic interactions or hydrogen bonds with biological targets. researchgate.netnih.gov In the context of this compound, the piperidine nitrogen is tertiary, linking the phenyl ring to the cyclic amine.

SAR studies on related 4-anilidopiperidine structures have demonstrated that the piperidine moiety is crucial for receptor binding. nih.gov The N-phenyl-N-piperidin-4-yl-propionamide portion of these molecules was identified as the "address region," responsible for anchoring the ligand to the receptor. nih.gov Modifications that constrain the conformation of the piperidine ring or alter the distance between the basic nitrogen and other aromatic features can significantly impact binding affinity. nih.gov

Furthermore, studies on piperidine derivatives interacting with nicotinic cholinergic receptors have shown that substitutions on the piperidine ring itself are important for activity. bohrium.com Specifically, alkyl substitutions at the 2- and 6-positions of the piperidine ring were found to be important for ion channel activity. bohrium.com While the piperidine in this compound is unsubstituted, this suggests that introducing substituents could be a viable strategy to modulate activity and selectivity.

| Scaffold/Series | Amine Moiety Modification | Observed Effect on Binding/Activity | Reference |

| Cannabinoid Receptor Antagonists | Replacement of aminopiperidinyl with alkyl hydrazines, amines, and hydroxyalkylamines | Increasing the length and bulk of the substituent was generally associated with increased receptor affinity. | nih.gov |

| 4-Anilidopiperidine Analogues | N-phenyl-N-piperidin-4-yl-propionamide moiety | Considered the "address region" crucial for selective binding to the µ opioid receptor. | nih.gov |

| Piperidine Derivatives at Nicotinic Receptors | Alkyl substitution at the 2- and 6-positions of the piperidine ring | Important for conferring ion channel specificity. | bohrium.com |

| 4-Azaindole-2-piperidine Derivatives | Introduction of unsaturation to the piperidine ring | Resulted in a ten-fold increase in potency against Trypanosoma cruzi. | dndi.org |

This table presents data from analogous compound series to infer potential SAR principles for this compound.

Bioisosteric Replacement Strategies for Enhanced Activity

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical or topological properties, is a cornerstone of rational drug design. cambridgemedchemconsulting.comnih.gov This approach can be used to improve potency, selectivity, metabolic stability, or other pharmacokinetic parameters. cambridgemedchemconsulting.com For this compound, several bioisosteric replacements could be envisioned.

The central amide linker is a common target for bioisosteric replacement. It is susceptible to hydrolysis by amidases, which can limit in vivo efficacy. nih.gov Potential replacements include metabolically robust non-classical isosteres such as the 1,2,4-oxadiazole (B8745197) ring. acs.org In one study, replacing an azo-bond with a 1,2,4-oxadiazole led to a breakthrough in the activity profile of nicotinamide derivatives. acs.org Other potential replacements for the amide bond include a sulfonamide, although this can significantly alter the geometry and hydrogen bonding capabilities of the molecule. researchgate.net

The piperidine ring can be replaced by other cyclic amines such as morpholine (B109124) or piperazine. nih.govnih.gov The introduction of a second heteroatom (oxygen in morpholine, nitrogen in piperazine) can alter polarity, lipophilicity, and potential hydrogen bonding interactions, thereby fine-tuning the compound's properties. nih.govfrontiersin.org

| Original Group | Potential Bioisosteric Replacement | Rationale / Potential Advantage | Reference |

| Amide Linker | 1,2,4-Oxadiazole | Increased metabolic stability; altered vector and electronic properties. | acs.org |

| Amide Linker | Sulfonamide | Modifies spatial orientation and H-bonding capacity; may impact metabolic stability. | researchgate.net |

| Nicotinamide (Pyridine) | Isoxazole, Pyrazole | Alters heteroatom arrangement, dipole moment, and potential for specific interactions. | umn.edu |

| Piperidine | Morpholine | Increases polarity; adds a potential hydrogen bond acceptor site. | nih.gov |

| Piperidine | Piperazine | Adds a second basic center, potentially altering solubility and target interactions. | nih.govfrontiersin.org |

This table outlines potential bioisosteric replacement strategies applicable to this compound based on general medicinal chemistry principles and specific examples from related literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to correlate the chemical structure of compounds with their biological activity. nih.gov By generating predictive models, QSAR can guide the design of new, more potent analogs and reduce the need for exhaustive synthesis and testing. 3D-QSAR methods, such as CoMFA and CoMSIA, are particularly powerful as they consider the three-dimensional properties of molecules.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric (shape) and electrostatic (charge) fields. researchgate.netmdpi.com To perform a CoMFA study on a series of this compound analogs, the compounds would first be aligned based on a common structural feature or a pharmacophore model.

The aligned molecules are then placed in a 3D grid, and at each grid point, the steric and electrostatic interaction energies with a probe atom are calculated. These energy values serve as the descriptors in a partial least squares (PLS) analysis to generate a QSAR equation. The results are often visualized as 3D contour maps, which highlight regions where modifications to steric bulk or electrostatic properties would likely increase or decrease biological activity. mdpi.com For example, a green contour in a steric map would indicate that bulky substituents are favored in that region, while a yellow contour would suggest they are disfavored. Similarly, blue contours in an electrostatic map highlight areas where positive charge is favorable, and red contours indicate where negative charge is preferred.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.comnih.gov This provides a more detailed and often more intuitive picture of the SAR. CoMSIA uses a Gaussian function to calculate the similarity indices at each grid point, which avoids the steep potential changes and arbitrary cutoffs sometimes encountered in CoMFA, leading to smoother and more easily interpretable contour maps. mdpi.com

In a CoMSIA study of this compound analogs, the resulting contour maps would provide specific guidance for design. For instance, a yellow contour map for hydrophobicity would suggest that introducing hydrophobic groups (like alkyl or aryl) in that region would enhance activity. A magenta contour for hydrogen bond acceptors would indicate where adding a group like a carbonyl oxygen or a nitrogen atom would be beneficial, while a cyan map would highlight favorable positions for hydrogen bond donors like an -OH or -NH group. Statistically robust CoMFA and CoMSIA models, validated by predicting the activity of a test set of compounds, can be invaluable tools for lead optimization. mdpi.comnih.gov

Scaffold Hopping and Lead Optimization Paradigms

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound, such as efficacy and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov Strategies for optimization often involve the direct chemical manipulation of functional groups, optimization guided by structure-activity relationships (SAR), and pharmacophore-oriented molecular design based on natural templates. nih.govnih.gov For derivatives of nicotinamide, including this compound, these principles guide the modification of the core structure to improve its therapeutic potential.

A key strategy in lead optimization is scaffold hopping, where the core molecular framework of a ligand is replaced with a structurally different moiety while preserving the essential interactions with the biological target. This approach aims to identify novel chemical classes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetics, and to explore new intellectual property space. nih.gov

In the context of nicotinamide and piperidine-containing compounds, rational drug design has led to the synthesis of various analogs. For instance, in the development of 5-HT4 receptor agonists, novel benzamide (B126) derivatives were created by altering the 4-fluorophenylalkyl moiety of cisapride, a compound that shares structural elements with this compound. nih.gov This modification aimed to achieve high receptor binding affinity while minimizing off-target effects, such as hERG channel inhibition. nih.gov

Another example involves the design of novel methyl-piperidine-phenyl-nicotinamide analogues. researchgate.net Starting from a core structure, modifications were introduced using techniques like the Suzuki Coupling to attach different boronic acids. researchgate.net This systematic modification allows for the exploration of how different substituents on the nicotinamide or phenyl-piperidine scaffold affect biological activity. The introduction of fluorine and fluorinated motifs is another sophisticated strategy used to create bioisosteres that can mimic other functional groups like carbonyls or nitriles, thereby influencing potency, conformation, and metabolic stability. acs.org

The design of such distinct motifs is often guided by the need to maintain or improve key pharmacophoric features. For example, in designing inhibitors for the VEGFR-2 enzyme, a nicotinamide-based derivative was developed with specific features intended to interact with the enzyme's catalytic pocket. nih.gov This demonstrates the principle of designing new structures that retain the necessary functionality for biological activity. nih.gov

| Lead Compound Scaffold | Target | Optimization Strategy | Resulting Motif Example | Reference |

| Cinnamic hydroxamate | HDAC | Recognition cap group modification | N-phenyl sulfonamide (Belinostat) | nih.gov |

| Isoxazole derivative | Nav1.1 | Combination of assays to guide modification | Nicotinamide derivative | nih.gov |

| Cisapride | 5-HT4 Receptor | Alteration of 4-fluorophenylalkyl moiety | N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide | nih.gov |

| (R)‐5‐Bromo‐N‐(3‐fluoro‐4‐(1‐methylpiperidin‐4‐yl) phenyl)‐6‐(3‐hydroxypyrrolidin‐1‐yl) nicotinamide | Not Specified | Suzuki Coupling with various boronic acids | Methyl‐piperidine‐phenyl‐nicotinamide derivatives | researchgate.net |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, used to understand ligand-protein interactions at a molecular level and to screen virtual libraries of compounds to identify potential new drug candidates. nih.govoup.com

For compounds related to this compound, molecular docking studies have been instrumental in elucidating their binding mechanisms. For example, in the design of nicotinamide-based VEGFR-2 inhibitors, docking studies demonstrated the ability of the designed compound, (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide, to bind effectively within the VEGFR-2 catalytic pocket. nih.gov The analysis revealed crucial interactions, and the binding energy was calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), which confirmed a stable binding with a total binding energy of -38.36 Kcal/Mol. nih.gov

Similarly, docking simulations of novel nicotinamide derivatives designed as antifungal agents showed hydrophilic interactions with target bacterial proteins through the formation of hydrogen bonds. researchgate.net The presence of aromatic rings in the molecular structure facilitated favorable interactions between the drug and the bacterial proteins. researchgate.net In another study on N-phenylpiperazine derivatives targeting the α1A-adrenoceptor, molecular docking identified key amino acid residues (Asp106, Gln177, Ser188, Ser192, and Phe193) involved in binding. rsc.org The binding was found to be driven by hydrogen bonds and electrostatic forces, with the affinity depending on the ionizable piperazine, a hydrogen bond acceptor, and a hydrophobic moiety. rsc.org

The discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as Nav1.1 activators also benefited from computational approaches. nih.gov Starting from a screening hit, modifications led to a nicotinamide derivative with significant selectivity and desired activity. nih.gov These studies highlight how molecular docking and interaction analysis guide the rational design of new compounds by providing insights into the specific forces and structural features that govern ligand-protein recognition. nih.govnih.gov

| Compound/Derivative Class | Target Protein | Key Interacting Residues | Primary Driving Forces for Binding | Reference |

| N-phenylpiperazine derivatives | α1A-adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | Hydrogen bonds, Electrostatic forces | rsc.org |

| (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | VEGFR-2 | Not specified in abstract | Not specified in abstract (Binding energy -38.36 Kcal/Mol) | nih.gov |

| N-(1H-Pyrazol-5-yl)nicotinamide derivatives | Fungal proteins | Not specified in abstract | Not specified in abstract | nih.gov |

| Nicotinamide derivatives (Mannich reaction) | Bacterial proteins (4H2M, 3FYV, 6P4T) | Not specified in abstract | Hydrophilic interactions (hydrogen bonds) | researchgate.net |

Future Research Trajectories and Therapeutic Implications

Development of Novel Therapeutic Agents Targeting Specific Pathways

The N-(4-Piperidin-1-yl-phenyl)-nicotinamide scaffold has served as a foundational structure for the development of potent and selective inhibitors targeting key signaling pathways implicated in various diseases, particularly cancer. The nicotinamide (B372718) component, a derivative of vitamin B3, is known to interact with a range of enzymes, including histone deacetylases (HDACs) and NAD(+) ADP-ribosyltransferases, making it a valuable pharmacophore. beilstein-journals.orgresearchgate.net

Research has shown that N-phenyl nicotinamides are effective inhibitors of kinase insert-domain-containing receptor (Kdr), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). researchgate.net VEGFR2 is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. researchgate.net The development of inhibitors targeting this pathway is a promising strategy in anticancer research. researchgate.net

Beyond oncology, derivatives of the broader (4-piperidin-1-yl)phenyl amide class have been successfully developed as potent and highly selective agonists for the human beta(3)-adrenergic receptor. nih.gov These agents have shown potential for the treatment of obesity and type II diabetes. In preclinical studies, specific derivatives demonstrated significant thermogenic effects in transgenic mice, highlighting their potential to modulate energy metabolism. nih.gov

| Target | Compound Class | Therapeutic Area | Mechanism of Action |

|---|---|---|---|

| VEGFR2 (Kdr) | N-phenyl nicotinamides | Oncology | Inhibition of tumor-induced angiogenesis. researchgate.net |

| Beta(3)-Adrenergic Receptor | (4-Piperidin-1-yl)phenyl amides | Metabolic Disease (Obesity, Type II Diabetes) | Agonism of the receptor to increase thermogenesis and energy metabolism. nih.gov |

| Carbonic Anhydrase IX & XII | 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamides | Oncology | Inhibition of tumor-associated enzymes, counteracting tumor acidification and progression. nih.gov |

Strategies for Multitarget Drug Design Based on the Scaffold

The treatment of complex multifactorial diseases like cancer often benefits from agents that can modulate multiple biological targets simultaneously. The this compound scaffold is well-suited for such multitarget drug design strategies due to its inherent structural versatility, which allows for interactions with diverse biological targets. nih.govnih.gov

A compelling example is the exploration of a related N-(2-aminoethyl)piperidine-4-carboxamide scaffold for the development of a multi-kinase inhibitor. nih.gov Kinases are a major class of drug targets, and crosstalk between different kinase pathways is common in cancer. Researchers successfully designed compounds that simultaneously act on VEGFR-2, Extracellular signal-regulated kinase 2 (ERK-2), and Abelson murine leukemia viral oncogene homolog 1 (Abl-1). nih.gov The discovery of a lead compound, referred to as NEPT, was achieved through a combination of computational methods like support vector machine learning and molecular docking. nih.gov This multi-pronged inhibition offers a potential advantage in overcoming the resistance mechanisms that can arise from targeting a single pathway.

The utility of the 4-phenyl piperidine (B6355638) scaffold extends to a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and proteases, making it a "biologically useful scaffold" for various therapeutic areas. nih.govresearchgate.net This promiscuity is not a drawback but rather an asset in multitarget drug design, where controlled interactions with several disease-relevant targets can lead to enhanced therapeutic efficacy. nih.gov The challenge and opportunity lie in fine-tuning the structure to achieve the desired balance of activity against a specific set of targets. uniupo.it

Exploration of Photocatalytic Applications in Drug Elaboration and Diversification

Modern drug discovery relies on the ability to rapidly synthesize diverse libraries of compounds for biological screening. Visible-light photocatalysis has recently emerged as a powerful technology in medicinal chemistry, offering mild and highly selective methods for the late-stage functionalization (LSF) of complex molecules. nih.govnih.govrsc.org LSF is the process of modifying a lead compound in the final stages of its synthesis, which can accelerate the identification of structure-activity relationships (SARs). rsc.org

While specific applications of photocatalysis to this compound have not been extensively reported, the scaffold is an ideal candidate for this technology. The structure contains multiple sites, including the pyridine (B92270) ring and the piperidine ring, that are amenable to photocatalytic C-H activation. researchgate.netnih.gov This approach uses light to generate reactive radical intermediates that can then be used to introduce new functional groups onto the core structure. nih.gov Such modifications can be used to improve a compound's potency, selectivity, or pharmacokinetic properties. doaj.org

The potential to apply photocatalytic methods like Minisci-type alkylation or photoredox cross-coupling to piperidine-connected heterocycles is a significant area for future exploration. researchgate.net This strategy would allow for the rapid "elaboration and diversification" of the this compound scaffold, generating novel analogues that would be difficult to access through traditional synthetic routes. This approach represents a promising trajectory for fully exploring the chemical space around this valuable scaffold. nih.govresearchgate.net

Translating Preclinical Insights into Advanced Research Programs

The progression of a drug candidate from the laboratory to the clinic depends on a strong foundation of preclinical evidence. For compounds derived from the this compound scaffold, several preclinical studies provide the justification for advancing research programs.

The nicotinamide family of molecules, as NAD+ precursors, has been investigated in preclinical models for aging and age-related neurodegenerative diseases like Alzheimer's. beilstein-journals.org Studies show that replenishing cellular NAD+ levels can extend healthspan and mitigate disease phenotypes in these models, suggesting a significant therapeutic potential that warrants further investigation. beilstein-journals.org The piperidine nucleus itself is also a prominent scaffold in drugs developed for Alzheimer's disease, such as Donepezil. nih.gov

In the context of oncology, specific derivatives have demonstrated promising in vitro activity. For instance, a multi-kinase inhibitor based on a related scaffold, compound 6b, exhibited an IC₅₀ value of 11.3 µM against the human liver cancer cell line HepG2 and induced significant apoptosis. nih.gov The same compound was even more potent against K562 cells, which have hyperactive kinase signaling, with an IC₅₀ value of 4.5 µM. nih.gov These findings, supported by molecular docking studies that elucidate the binding modes with target kinases, provide a strong rationale for subsequent in vivo animal studies. nih.gov

Similarly, the preclinical development of beta(3) agonists based on the (4-piperidin-1-yl)phenyl amide structure included in vivo testing in transgenic mice, where the compounds produced significant thermogenesis effects, validating their mechanism of action in a living system. nih.gov These examples of positive in vitro and in vivo data are crucial for translating foundational chemical insights into structured, advanced research programs aimed at developing new human therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.